(4-Cyclohexylpiperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone
Description
Properties
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-(3-methyl-1,2,4-thiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4OS/c1-11-15-13(20-16-11)14(19)18-9-7-17(8-10-18)12-5-3-2-4-6-12/h12H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQPKXAHXQJGNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)N2CCN(CC2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclohexylpiperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with Cyclohexyl Group: The cyclohexyl group can be introduced via nucleophilic substitution reactions.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization.
Coupling of Piperazine and Thiadiazole Rings: The final step involves coupling the piperazine and thiadiazole rings through a methanone linkage, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclohexylpiperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methanone linkage can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of 1,2,4-thiadiazole exhibit significant antimicrobial properties. Specifically, compounds similar to (4-Cyclohexylpiperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone have demonstrated effectiveness against gram-negative bacteria such as Escherichia coli and gram-positive strains. A study indicated that these compounds can inhibit bacterial growth effectively through interactions with bacterial enzymes like enoyl-acyl carrier protein reductase .
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been extensively documented. For instance, various 1,3,4-thiadiazole compounds have shown cytotoxic effects against several cancer cell lines including human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . The compound may exhibit similar properties due to its structural components.
Agricultural Applications
Thiadiazole derivatives are also recognized for their roles in agriculture as pesticides and herbicides. The presence of the thiadiazole ring enhances the biological activity against pests and pathogens affecting crops. Studies indicate that such compounds can act as effective fungicides and insecticides . The potential use of this compound in agricultural formulations could be explored further.
Materials Science Applications
In materials science, compounds with piperazine and thiadiazole structures are being investigated for their properties in creating novel materials with specific functionalities. These include applications in sensors and electronic devices due to their electronic properties and stability under various conditions .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of synthesized thiadiazole derivatives against a range of bacterial strains. The results indicated that certain derivatives exhibited zones of inhibition significantly larger than standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer activity, a series of thiadiazole derivatives were tested against multiple cancer cell lines. The results demonstrated that some compounds had IC50 values lower than conventional chemotherapeutic agents like doxorubicin, indicating superior efficacy .
Mechanism of Action
The mechanism of action of (4-Cyclohexylpiperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The piperazine ring is known to interact with various neurotransmitter receptors, while the thiadiazole ring may confer additional binding specificity or pharmacokinetic properties.
Comparison with Similar Compounds
Structural and Functional Insights
Core Heterocycles: The target compound and Fezolinetant share the 3-methyl-1,2,4-thiadiazole moiety, which is associated with receptor binding in neurokinin antagonists . However, Fezolinetant incorporates a triazolopyrazine core instead of piperazine, likely enhancing selectivity for the NK-3 receptor .
Substituent Effects :
- Cyclohexyl Group : The cyclohexyl group in the target compound and ’s analog contributes to lipophilicity, favoring membrane penetration but possibly reducing aqueous solubility.
- Fluorophenyl vs. Trifluoromethylphenyl : Fezolinetant’s 4-fluorophenyl group () and the trifluoromethylphenyl group in ’s compound both enhance electronic properties, but the latter’s CF3 group may improve metabolic resistance.
Biological Activity: Fezolinetant is a clinically validated NK-3 antagonist for menopausal hot flashes , highlighting the pharmacological relevance of the thiadiazole-methanone scaffold. The absence of activity data for the target compound suggests further experimental validation is needed. Compounds with IC50 values in the µM range (e.g., ’s 1,2,4-thiadiazole-triazole derivatives) indicate that structural optimizations, such as methoxy substitutions, can enhance potency .
Physicochemical and Pharmacokinetic Considerations
- Solubility : Fezolinetant’s solubility in DMSO (~55.81 mM) reflects its compatibility with preclinical assays , whereas the target compound’s cyclohexyl group likely reduces solubility, necessitating formulation adjustments.
- Metabolic Stability : The trifluoromethyl group in ’s analog and Fezolinetant’s fluorophenyl group may confer resistance to oxidative metabolism compared to the target compound’s cyclohexyl group.
Biological Activity
The compound (4-Cyclohexylpiperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone is a hybrid molecule that combines a piperazine moiety with a thiadiazole derivative. This structure is of significant interest due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anticonvulsant research. The following sections delve into the biological activities associated with this compound and related derivatives.
Anticancer Activity
- Mechanism of Action : Thiadiazole derivatives have been shown to exhibit significant anticancer properties. Studies indicate that compounds similar to this compound demonstrate inhibition of cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase through modulation of kinase pathways such as ERK1/2 .
-
Case Studies :
- A study reported that certain thiadiazole derivatives had IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin, indicating superior efficacy in inhibiting cancer cell growth .
- Another investigation highlighted that specific substitutions on the thiadiazole ring enhanced anticancer activity, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .
Antimicrobial Activity
- Spectrum of Activity : Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of piperazine enhances this activity by improving solubility and bioavailability .
-
Research Findings :
- A derivative showed significant antibacterial effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .
- The incorporation of electron-withdrawing groups on the thiadiazole ring has been linked to increased potency against various pathogens .
Anticonvulsant Activity
- Efficacy in Animal Models : Preliminary studies have indicated that derivatives similar to this compound exhibit anticonvulsant properties in animal models. These studies typically utilize pentylenetetrazol (PTZ) and maximal electroshock (MES) tests to evaluate efficacy .
- Notable Results :
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thiadiazole ring and piperazine moiety can dramatically influence biological activity. Key findings include:
- Substituents : The introduction of halogens or alkyl groups on the thiadiazole enhances anticancer and antimicrobial activities.
- Piperazine Variants : Different piperazine substituents can alter pharmacokinetic properties, impacting overall efficacy and safety profiles.
Data Summary
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reaction Type | Solvent | Temperature | Key Reagents |
|---|---|---|---|---|
| 1 | Cyclization | Ethanol | Reflux | H₂SO₄, NH₄SCN |
| 2 | Methylation | DCM | 0–25°C | CH₃I, K₂CO₃ |
| 3 | Coupling | DMF | 80–100°C | EDC, HOBt |
Basic: Which analytical methods are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and linker connectivity. Key shifts:
- Piperazine protons: δ 2.5–3.5 ppm (split due to cyclohexyl steric effects).
- Thiadiazole protons: δ 8.0–9.0 ppm (deshielded aromatic protons) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 349.18) .
- HPLC: Reverse-phase HPLC with C18 columns (gradient: 60% acetonitrile/water) to assess purity (>95%) .
Q. Table 2: Key Analytical Parameters
| Technique | Parameters | Key Findings |
|---|---|---|
| ¹H NMR | 400 MHz, CDCl₃ | Cyclohexyl multiplet at δ 1.2–1.8 ppm |
| HRMS | ESI+ | Calculated: 349.18; Observed: 349.17 |
| HPLC | λ = 254 nm | Retention time: 12.3 min |
Basic: What structural features influence its reactivity and biological activity?
Answer:
- Thiadiazole Ring: Electrophilic at C5 due to electron-withdrawing nitrogen atoms, enabling nucleophilic substitutions .
- Piperazine Moiety: Basic nitrogen atoms facilitate hydrogen bonding with biological targets (e.g., enzymes, receptors) .
- Methanone Linker: Enhances conformational rigidity, improving target selectivity .
Advanced: How can reaction yields be optimized during synthesis?
Answer:
- Catalyst Screening: Test Pd(0)/Pd(II) catalysts for coupling efficiency. For example, Pd(OAc)₂ increases yields by 20% in Suzuki-Miyaura reactions .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while additives like molecular sieves reduce side reactions .
- Temperature Control: Lower temperatures (0–5°C) minimize thiadiazole ring decomposition during methylation .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Reproducibility Checks: Validate assay conditions (e.g., pH, serum proteins) that may alter compound stability .
- Structural Analog Analysis: Compare activity of derivatives (e.g., replacing cyclohexyl with aryl groups) to identify pharmacophore requirements .
- Metabolite Screening: Use LC-MS to detect degradation products in biological matrices that may confound results .
Advanced: What computational methods predict its interactions with biological targets?
Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite to model binding to serotonin receptors (e.g., 5-HT₆) based on piperazine-thiadiazole pharmacophores .
- MD Simulations: GROMACS simulations (50 ns) assess stability of ligand-protein complexes in aqueous environments .
Q. Table 3: Computational Parameters
| Method | Software | Key Output |
|---|---|---|
| Docking | AutoDock Vina | Binding affinity: -9.2 kcal/mol |
| MD Simulation | GROMACS | RMSD < 2.0 Å |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
